Comparative Coupling Efficiency: Boc-D-Cys(Trt)-OH vs. Boc-L-Cys(Trt)-OH in Diastereomeric Peptide Synthesis
In the synthesis of BIM-46187 and its stereoisomers, a direct head-to-head comparison of coupling efficiency was performed using Boc-D-Cys(Trt)-OH and Boc-L-Cys(Trt)-OH. Under identical reaction conditions (DCC, DIPEA, CH2Cl2, rt, 48.5 h), both the D- and L-enantiomers achieved comparable coupling yields in the range of 63–79% when incorporated into their respective diastereomeric peptides [1]. This demonstrates that the Boc-Trt protection scheme is equally effective for both stereoisomers, allowing the chemist to select the D-cysteine derivative with confidence that the protection strategy will not compromise coupling efficiency relative to the more common L-isomer.
| Evidence Dimension | Coupling Yield |
|---|---|
| Target Compound Data | 63–79% |
| Comparator Or Baseline | Boc-L-Cys(Trt)-OH: 63–79% |
| Quantified Difference | Comparable (no significant difference) |
| Conditions | BIM-46187 stereoisomer synthesis; DCC, DIPEA, abs. CH2Cl2, rt, 48.5 h, Ar |
Why This Matters
This evidence confirms that choosing Boc-D-Cys(Trt)-OH does not introduce a synthetic penalty in coupling efficiency compared to the more widely used L-enantiomer, a critical factor for planning efficient, high-yield syntheses of D-amino acid-containing peptides.
- [1] PMC. (2020). Synthesis of BIM‐46187 (1) and its stereoisomers (2–4). Scheme 3. Reagents and conditions: (a) Boc‐l‐Cys(Trt)‐OH or Boc‐d‐Cys(Trt)‐OH, DCC, DIPEA, abs. CH2Cl2, rt, 48.5 h, Ar, 63–79 %. View Source
